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Compound of Interest

Compound Name:
4-(2-Iodophenoxy)-2-methylbutan-

2-ol

Cat. No.: B8446125 Get Quote

Executive Summary
4-(2-Iodophenoxy)-2-methylbutan-2-ol (C₁₁H₁₅IO₂) is a functionalized aryl ether intermediate,

distinguished by its tertiary alcohol moiety and an ortho-iodine handle on the aromatic ring. This

structural combination makes it a valuable building block for the synthesis of benzofuran

derivatives, pharmaceutical candidates (e.g., SERMs), and material science monomers via

Ullmann or Suzuki-Miyaura coupling.

Due to its specific application as a transient intermediate, direct experimental physical property

data is sparse in open literature. This guide provides predicted physicochemical parameters

based on Group Contribution Methods (GCM) and structural analogues, followed by definitive

experimental protocols for isolation and characterization.

Chemical Identity & Structural Analysis[1][2][3][4]
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Attribute Detail

IUPAC Name 4-(2-Iodophenoxy)-2-methylbutan-2-ol

Molecular Formula C₁₁H₁₅IO₂

Molecular Weight 306.14 g/mol

SMILES CC(C)(O)CCOC1=CC=CC=C1I

Structure Description

A 2-iodophenyl ether linked via an ethyl chain to

a tertiary alcohol (2-methylbutan-2-ol core).[1][2]

The bulky iodine at the ortho position introduces

significant steric hindrance and polarizability.

Physical Properties (Predicted & Estimated)
The following values are derived from comparative analysis with structurally similar compounds

(e.g., 4-phenoxy-2-methylbutan-2-ol and 2-iodophenol) and ACD/Labs Percepta predictors.

Melting Point and Boiling Point
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Property Predicted Value Confidence Context & Analysis

Boiling Point (atm) 335°C ± 25°C Medium

Decomposition is

highly likely before

reaching this

temperature at

atmospheric pressure.

Boiling Point

(Vacuum)

145–155°C @ 1

mmHg
High

Recommended

isolation method. The

iodine atom

significantly elevates

BP compared to the

non-iodinated

analogue (~260°C

atm).

Melting Point 35–45°C Medium

Likely a low-melting

solid or viscous oil at

room temperature.

The ortho-iodine

disrupts crystal

packing compared to

para-isomers, but the

high molecular weight

promotes

solidification.

Flash Point ~156°C Low

Estimated. Requires

closed-cup

verification.

Solubility & Partitioning
LogP (Octanol/Water): ~3.2 (Lipophilic).

Solubility: Insoluble in water. Highly soluble in organic solvents (Dichloromethane, Ethyl

Acetate, THF, Toluene).
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pKa: ~15 (Tertiary alcohol, effectively neutral in aqueous media).

Experimental Determination Protocols
To validate the predicted values, the following standardized protocols should be employed.

Boiling Point Determination (Vacuum Distillation)
Objective: Determine the boiling point while purifying the compound.

Setup: Short-path distillation apparatus with a vacuum manifold and a calibrated digital

manometer.

Procedure:

Charge the crude oil into the boiling flask with a magnetic stir bar.

Apply high vacuum (< 1 mmHg). Allow the system to equilibrate for 10 minutes.

Slowly ramp the heating bath temperature.

Record the vapor temperature (

) and pressure (

) when the first steady drop is collected.

Correction: Convert to atmospheric equivalent using the Clausius-Clapeyron equation or a

nomograph for reporting.

Melting Point Determination (DSC)
Objective: Precise determination of the solid-liquid transition.

Instrument: Differential Scanning Calorimeter (DSC).

Protocol:

Seal 2–5 mg of the solid sample in an aluminum pan.
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Equilibrate at 0°C.

Ramp temperature at 5°C/min to 100°C.

Record the onset temperature (

) as the melting point, not the peak maximum.

Synthesis & Isolation Context
The physical properties of this compound dictate its synthesis strategy. The high boiling point

necessitates vacuum distillation or column chromatography for purification, rather than simple

atmospheric distillation.

Synthesis Pathway (Williamson Ether Synthesis)
Reaction: Nucleophilic substitution of 4-chloro-2-methylbutan-2-ol by 2-iodophenol.

Reagents: 2-Iodophenol (1.0 eq), 4-Chloro-2-methylbutan-2-ol (1.2 eq), Potassium

Carbonate (

, 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).

Solvent: DMF or Acetone (reflux).

Mechanism:

attack of the phenoxide ion on the primary alkyl chloride.

Detailed Protocol
Activation: Dissolve 2-iodophenol in anhydrous DMF. Add

and stir at RT for 30 min to form the phenoxide.

Addition: Add 4-chloro-2-methylbutan-2-ol and catalytic KI.

Reaction: Heat to 80°C (DMF) or Reflux (Acetone) for 12–18 hours. Monitor by TLC

(Hexane:EtOAc 8:2).
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Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with 1M NaOH (to

remove unreacted phenol) and Brine.

Purification:

Preferred: Flash Column Chromatography (Gradient 0-20% EtOAc in Hexane).

Alternative: Kugelrohr distillation (High vacuum, >150°C).

Visualization: Synthesis & Property Workflow
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Pure 4-(2-Iodophenoxy)-2-methylbutan-2-ol
(Characterized by NMR, DSC)
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Figure 1: Decision logic for the synthesis and isolation of 4-(2-Iodophenoxy)-2-methylbutan-
2-ol based on predicted physical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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